3-(Dimethylcarbamoyl)benzoic acid

Overview

Description

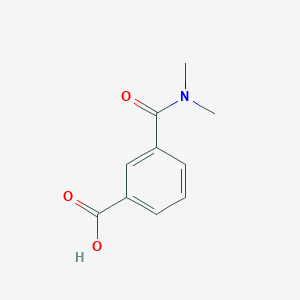

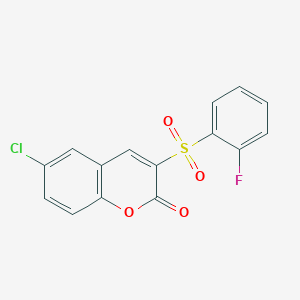

3-(Dimethylcarbamoyl)benzoic acid is an organic compound with the molecular weight of 193.2 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C10H11NO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,1-2H3,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Quantum Chemical Studies and Solvent Effects

- Temperature and Solvent Influence on Dimerization : Research using quantum chemical calculations explored the dimerization of carboxylic acids, such as benzoic acid, and its correlation with temperature and solvent properties. This study, focused on benzoic acid as a model system, revealed insights into the stability of dimers in various solvents and temperatures (Pham, Taylor, & Henson, 2013).

Chemical Modifications for Therapeutic Applications

- Development of HIV-1 Maturation Inhibitors : Research into HIV-1 maturation inhibitors highlighted the use of a C-3 benzoic acid chemotype in enhancing the antiviral properties of triterpenoid core-based compounds. This shows the potential application of benzoic acid derivatives in creating effective antiviral agents (Swidorski et al., 2016).

Proton Transfer Studies

- High-Pressure Effects on Proton Transfer : A study on benzoic acid under high pressure provided valuable insights into the proton transfer mechanism in compressed environments. This research is significant in understanding how pressure influences molecular interactions, relevant in various scientific fields (Kurzydłowski, 2022).

Chemical Kinetics and Bromination

- Chemical Oscillations in Reactions : An investigation into the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid provides insights into the complex kinetics of bromate-aromatic compound reactions. Understanding these reaction mechanisms has implications in synthetic chemistry and materials science (Bell & Wang, 2015).

Biosynthesis of Natural Products

- Precursor for Various Natural Products : Benzoic acid derivatives like 3,5-AHBA are crucial in the biosynthesis of a diverse group of natural products, highlighting their role in pharmaceuticals and biotechnology (Kang, Shen, & Bai, 2012).

Applications in Food and Pharmaceuticals

- Naturally Occurring Compounds in Foods : Benzoic acid derivatives are significant as naturally occurring compounds in food and as additives, which is essential for understanding their impact on food science and safety (del Olmo, Calzada, & Nuñez, 2017).

Antibacterial Activity

- Antibacterial Properties of Derivatives : Research into novel 3-Hydroxy benzoic acid derivatives revealed their potential antibacterial activity, suggesting applications in the development of new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Synergism with Antibiotics

- Synergistic Effects with Antibiotics : A study on Piper gaudichaudianum Kuntze demonstrated the antimicrobial activity and synergism of its components, including benzoic acid derivatives, with different antibiotics. This has implications for enhancing antibiotic efficacy (Puhl et al., 2011).

Food Safety Risk Management

- Risk Management in Food Safety : Innovative methods for detecting benzoic acid residues in food, particularly in pickled vegetables, are crucial for food safety risk management and effective communication with safety officials (Lin et al., 2020).

Liquid Crystals and Material Science

- Impact on Liquid Crystal Properties : Studies on the effects of ion beam irradiation on benzoic acid derivatives contribute to our understanding of phase transitions and material properties, relevant in the field of material science and technology (Kumar et al., 2018).

Safety and Hazards

The safety information for 3-(Dimethylcarbamoyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name |

3-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZUWTTYEQKRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346425 | |

| Record name | 3-(Dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858981-15-4 | |

| Record name | 3-(Dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847043.png)

![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)

![2-Chloro-N-[2-(4-chloro-3-methoxyphenyl)-2-fluoroethyl]acetamide](/img/structure/B2847047.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2847048.png)

![2-cyclopropyl-N-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide](/img/structure/B2847055.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid](/img/structure/B2847057.png)